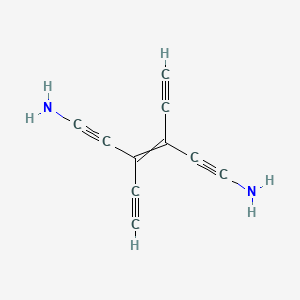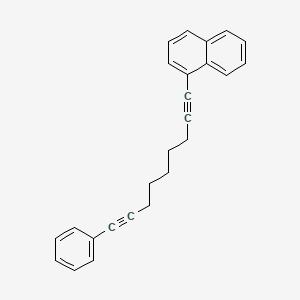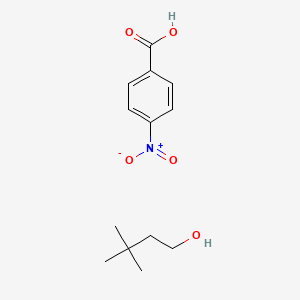
3,3-Dimethylbutan-1-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutan-1-ol: and 4-nitrobenzoic acid are two distinct organic compounds with unique properties and applications.
3,3-Dimethylbutan-1-ol: is a structural analog of choline and is known for its role in inhibiting microbial trimethylamine formation, which has implications in reducing plasma trimethylamine N-oxide levels . It is a branched alkanol with the molecular formula C6H14O and is used in various chemical syntheses .
4-Nitrobenzoic acid: is an organic compound with the formula C7H5NO4. It is a pale yellow solid and serves as a precursor to several important chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . It is used in the production of the anesthetic procaine and folic acid .
Preparation Methods
3,3-Dimethylbutan-1-ol
Industrial Production: Industrially, it is produced by the hydrogenation of 3,3-dimethylbutanal using a suitable catalyst under controlled conditions.
4-Nitrobenzoic acid
Chemical Reactions Analysis
3,3-Dimethylbutan-1-ol
Types of Reactions: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4.
Major Products: Oxidation typically yields 3,3-dimethylbutanoic acid, while reduction can produce 3,3-dimethylbutane.
4-Nitrobenzoic acid
Types of Reactions: It undergoes nitration, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction.
Major Products: Reduction of 4-nitrobenzoic acid yields 4-aminobenzoic acid, which is used in the synthesis of various pharmaceuticals.
Scientific Research Applications
3,3-Dimethylbutan-1-ol
Chemistry: Used as a ligand in the preparation of nickel-based single-molecule magnets.
Biology: Inhibits microbial trimethylamine formation, reducing plasma trimethylamine N-oxide levels.
Medicine: Potential therapeutic agent for reducing atherosclerotic lesion development.
Industry: Precursor in the synthesis of hydrocarbon surfactants and lipophilic alkyl parabens.
4-Nitrobenzoic acid
Mechanism of Action
3,3-Dimethylbutan-1-ol
Molecular Targets and Pathways: Targets microbial enzymes and pathways responsible for trimethylamine synthesis.
4-Nitrobenzoic acid
Mechanism: Acts as a precursor in various biochemical pathways, including the synthesis of 4-aminobenzoic acid.
Molecular Targets and Pathways: Involved in the biosynthesis of folic acid and other essential compounds.
Comparison with Similar Compounds
3,3-Dimethylbutan-1-ol
Similar Compounds: 3,3-Dimethylbutane, 3,3-Dimethylbutanoic acid.
Uniqueness: Its ability to inhibit microbial trimethylamine formation sets it apart from other similar compounds.
4-Nitrobenzoic acid
Properties
CAS No. |
766546-24-1 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3,3-dimethylbutan-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H14O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2,3)4-5-7/h1-4H,(H,9,10);7H,4-5H2,1-3H3 |
InChI Key |
LFLIQZHBAVJWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


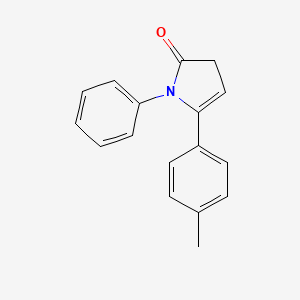
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
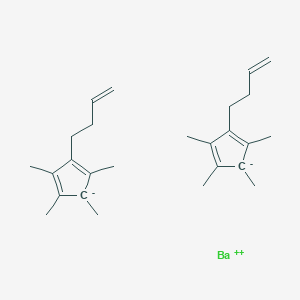
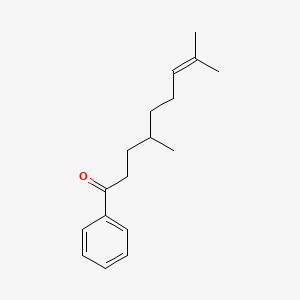
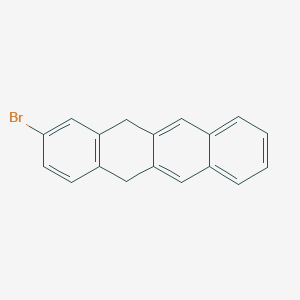
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
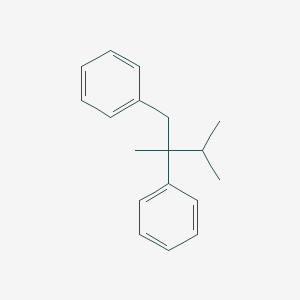
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
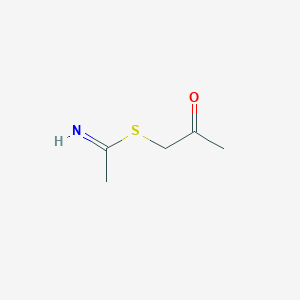
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
